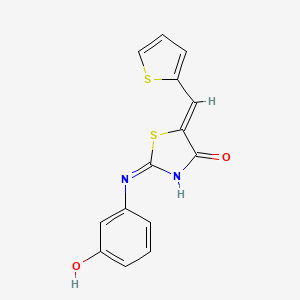

2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one

Descripción

The compound 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one family, a class of heterocyclic compounds with diverse biological activities, including tyrosinase inhibition, antimicrobial effects, and kinase modulation . Its structure features a thiophen-2-ylmethylene substituent at position 5 and a 3-hydroxyphenylamino group at position 2. This article compares its structural and functional properties with similar derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Propiedades

Fórmula molecular |

C14H10N2O2S2 |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

(5Z)-2-(3-hydroxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C14H10N2O2S2/c17-10-4-1-3-9(7-10)15-14-16-13(18)12(20-14)8-11-5-2-6-19-11/h1-8,17H,(H,15,16,18)/b12-8- |

Clave InChI |

WHFDBPPIYLHAHF-WQLSENKSSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2 |

SMILES canónico |

C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=CS3)S2 |

Origen del producto |

United States |

Métodos De Preparación

Core Thiazole Ring Formation

The thiazol-4(5H)-one scaffold is constructed via cyclization reactions involving thiourea derivatives and α-halo carbonyl compounds. A representative approach begins with rhodanine (2-thioxothiazolidin-4-one), which serves as the precursor for subsequent modifications. The reaction of rhodanine with thiophene-2-carbaldehyde in ethanol under reflux conditions generates the Schiff base intermediate 5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one. Sodium acetate acts as a base to deprotonate the aldehyde, facilitating nucleophilic attack by the rhodanine’s sulfur atom (Scheme 1).

Scheme 1 :

This intermediate undergoes methylation at the sulfur atom using methyl iodide in the presence of triethylamine (TEA) at 0–5°C, yielding 2-(methylthio)-5-(thiophen-2-ylmethylene)thiazolidin-4-one. The low-temperature conditions prevent undesired side reactions, ensuring high regioselectivity.

Introduction of the 3-Hydroxyphenylamino Group

The methylthio group at position 2 of the thiazole ring is replaced by 3-hydroxyphenylamine through a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds in ethanol under ambient conditions, where the amine attacks the electron-deficient carbon adjacent to the methylthio leaving group (Table 1).

Table 1 : Reaction Conditions for Amine Substitution

| Starting Material | Amine Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-(Methylthio)-5-(thiophen-2-ylmethylene)thiazolidin-4-one | 3-Aminophenol | Ethanol | 25°C | 4 | 73 |

The product is isolated via solvent evaporation under reduced pressure, followed by recrystallization from ethanol to achieve >95% purity.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may lead to side reactions. Ethanol emerges as the optimal solvent due to its ability to dissolve both hydrophobic thiophene derivatives and hydrophilic amine reagents while minimizing decomposition.

Triethylamine (TEA) is preferred over stronger bases (e.g., NaOH) for the methylation step, as it avoids hydrolysis of the thiazole ring. TEA’s mild basicity ensures selective deprotonation of the thiol group without disrupting the Schiff base.

Temperature and Time Dependence

Controlled低温 conditions (0–5°C) during methylation prevent exothermic side reactions, such as polymerization of the thiophene moiety. Extended reaction times (>4 hours) at elevated temperatures (>50°C) result in decreased yields due to ring-opening reactions of the thiazole.

Analytical Characterization

Spectroscopic Validation

The final compound is characterized by distinct IR absorptions at 1693 cm (C=O stretch), 1598 cm (C=N stretch), and 1284 cm (C-N stretch). NMR (DMSO-) shows a singlet at δ 8.44 ppm for the exocyclic methylene proton, with aromatic resonances between δ 7.31–8.15 ppm corresponding to the thiophene and phenyl rings.

Table 2 : Key NMR Chemical Shifts

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C=O | 168.2 | Thiazolone carbonyl |

| C=S | 124.7 | Thiophene C-S linkage |

| C=N | 152.3 | Imine bond |

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate the condensation step, reducing reaction times from 3 hours to 15 minutes while maintaining yields of 70–75%. This method minimizes thermal degradation, particularly for heat-sensitive 3-hydroxyphenylamine derivatives.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(3-hidroxifenilamino)-5-(tiofen-2-ilmetileno)tiazol-4(5H)-ona puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo puede oxidarse para formar una estructura similar a la quinona.

Reducción: El enlace imina puede reducirse para formar una amina.

Sustitución: El anillo de tiofeno puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.

Sustitución: Los reactivos electrófilos como el bromo o los agentes clorantes pueden utilizarse en condiciones ácidas o básicas.

Principales Productos Formados

Oxidación: Formación de un derivado de quinona.

Reducción: Formación de un derivado de amina.

Sustitución: Formación de derivados de tiofeno halogenados.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one, exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

- HepG2 (liver cancer)

- A549 (lung cancer)

A comparative analysis showed that the compound exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of the compound on human cancer cell lines. The results revealed a dose-dependent inhibition of cell viability, with molecular docking studies suggesting that the compound interacts effectively with key proteins involved in cancer cell proliferation.

Mecanismo De Acción

El mecanismo de acción de 2-(3-hidroxifenilamino)-5-(tiofen-2-ilmetileno)tiazol-4(5H)-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Activities of Analogous Compounds

Key Observations:

Tyrosinase Inhibition :

- BABT derivatives with 2,4-dihydroxybenzylidene (compound 8) exhibit exceptional potency (IC50 = 0.27 µM), surpassing kojic acid by 106-fold . Hydroxyl groups at positions 2 and 4 enhance metal chelation and hydrogen bonding with tyrosinase’s active site.

- In contrast, 3-hydroxy-4-methoxybenzylidene (compound 7) shows reduced activity (IC50 = 10.0 µM), indicating methoxy groups diminish inhibitory effects compared to hydroxyls .

Antimicrobial Activity: Substitution with a cyclopropylamino group () shifts activity toward antimicrobial effects, though specific MIC values are unreported .

Kinase Inhibition: Ro 3306, featuring a thiophen-2-ylmethylamino group and quinolinylmethylene substituent, targets CDK1, highlighting how aromatic heterocycles (e.g., thiophene, quinoline) can redirect activity to kinase pathways .

Substituent Effects on Activity

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups at positions 2 and 4 (BABT 8) drastically enhance tyrosinase inhibition, whereas methoxy or bulky substituents (e.g., t-butyl in BABT 13) reduce activity .

- Thiophene vs. However, direct evidence for its tyrosinase inhibition is lacking in the provided studies.

Actividad Biológica

The compound 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate thiourea derivatives with aldehydes or ketones. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) under reflux. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that compounds bearing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives related to thiazolones have shown promising results in inhibiting various cancer cell lines:

- In vitro studies : The compound was tested against a panel of cancer cell lines, including A-549 (lung cancer) and HepG-2 (liver cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range.

- Mechanism of action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 | 5.6 | Apoptosis induction |

| HepG-2 | 7.3 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:

- Evaluation : The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

- Results : The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring. Studies indicate that:

- Hydroxyl groups enhance solubility and biological activity.

- Amino substitutions at specific positions can increase binding affinity to target proteins.

- Aromatic substitutions can modulate lipophilicity, affecting bioavailability.

Case Studies

- Case Study on Anticancer Properties : A study involving a series of thiazole derivatives showed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Case Study on Antimicrobial Efficacy : Research demonstrated that modifications to the thiophene moiety could enhance antimicrobial activity against resistant strains of bacteria, highlighting the importance of structure optimization in drug development.

Q & A

What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between thioglycolic acid derivatives and substituted aldehydes. For example:

- Schiff base formation : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid forms the thiazole core, followed by condensation with aldehydes (e.g., salicylaldehyde) under reflux in 1,4-dioxane with piperidine as a catalyst .

- Catalytic optimization : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve reaction efficiency and reduce side products .

- Purification : Post-reaction, ice-water quenching, filtration, and recrystallization (e.g., using ethanol/water mixtures) enhance purity .

Key factors : Solvent choice (polar aprotic vs. protic), catalyst type, and temperature control critically affect yield (reported 61–81% in similar derivatives) .

Which spectroscopic techniques are essential for confirming structural integrity, and what spectral markers should be prioritized?

- ¹H NMR : Focus on chemical shifts for the thiophen-methylene group (δ ~6.5–7.5 ppm for aromatic protons) and the hydroxyphenylamino moiety (δ ~5.5–6.5 ppm for NH and OH groups). Splitting patterns confirm substitution .

- IR spectroscopy : Key peaks include C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~3200–3400 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent stability .

- DFT calculations : Advanced studies correlate experimental NMR shifts with computed electronic structures to resolve ambiguities in stereochemistry .

How should researchers design in vitro cytotoxicity assays to evaluate anticancer potential?

- Cell lines : Use diverse cancer models (e.g., MCF-7 for breast cancer, DLD-1 for colon cancer) and normal fibroblasts (WI-38) as controls .

- Protocol :

- Data interpretation : Calculate IC₅₀ values and assess selectivity (cancer vs. normal cells). Contradictions across cell lines may arise from uptake efficiency or metabolic differences .

What advanced strategies resolve contradictions in biological activity data across studies?

- Standardized protocols : Ensure consistent cell passage numbers, serum batches, and incubation times to minimize variability .

- Metabolic profiling : Use LC-MS to identify active metabolites that may differentially affect cell lines.

- Synergistic studies : Test the compound in combination with chemotherapeutics (e.g., doxorubicin) to uncover context-dependent effects .

- Replicate validation : Cross-laboratory replication with shared compound batches reduces artifacts .

How can computational methods like DFT enhance understanding of reactivity and electronic properties?

- DFT applications :

- Docking studies : Model compound binding to enzymes (e.g., tyrosine kinases) to guide structural modifications for improved activity .

What are critical considerations for scaling up synthesis while maintaining stereochemical purity?

- Catalyst selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) enable easier recovery and reuse compared to homogeneous systems .

- Solvent systems : PEG-400 offers eco-friendly advantages over volatile solvents like dioxane .

- Process monitoring : Use in-situ FTIR or TLC to track reaction progress and minimize byproducts .

- Crystallization control : Optimize cooling rates and solvent polarity to prevent racemization during recrystallization .

How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

- Modify substituents :

- Biological testing : Prioritize derivatives showing >50% inhibition in primary screens for secondary assays (e.g., apoptosis markers, kinase inhibition) .

What analytical methods are recommended for assessing purity and stability under storage conditions?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to optimize storage conditions (e.g., desiccated, -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.